3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid is a chemical compound that features a benzothiazole ring fused with a fluorinated propanoic acid moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid typically involves the condensation of 2-aminobenzenethiol with fluorinated propanoic acid derivatives. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-aminobenzenethiol and fluorinated propanoic acid derivatives. These intermediates are then subjected to condensation reactions under optimized conditions to produce the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole derivative.
Substitution: The fluorine atom in the propanoic acid moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The fluorinated propanoic acid moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)acrylic acid
- 3-(1,3-Benzothiazol-2-yl)-4-hydroxybenzenesulfonic acid
- 3-(1,3-Benzothiazol-2-yl)quinazolin-4(3H)-one
Comparison: Compared to similar compounds, 3-(1,3-Benzothiazol-2-yl)-2-fluoropropanoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets .
Properties
Molecular Formula |
C10H8FNO2S |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C10H8FNO2S/c11-6(10(13)14)5-9-12-7-3-1-2-4-8(7)15-9/h1-4,6H,5H2,(H,13,14) |
InChI Key |
PCIPKTREPXKBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)F |
Origin of Product |
United States |
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